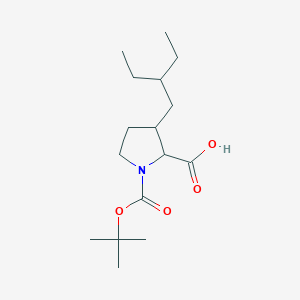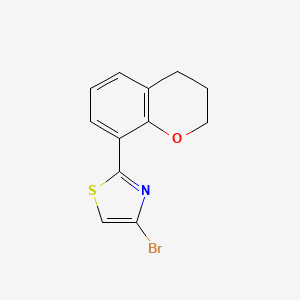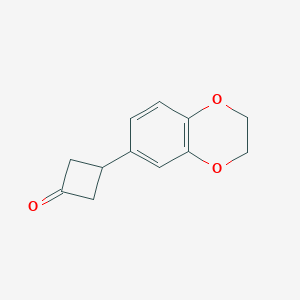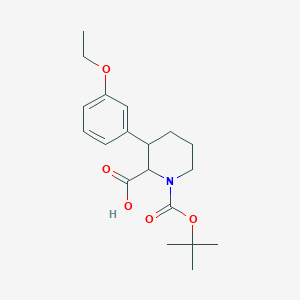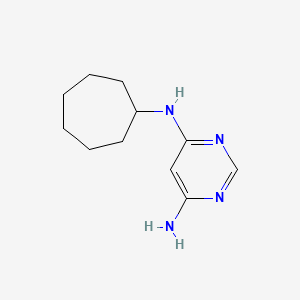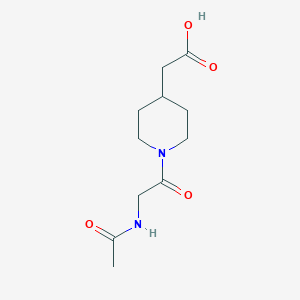
2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid
Overview
Description
“2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid” would be based on this basic piperidine structure.Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Drug Synthesis and Design
Piperidine derivatives, including 2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid, are pivotal in drug design due to their presence in many pharmaceutical classes. They serve as key synthetic blocks for constructing drugs, particularly due to their versatile pharmacological properties .
Anticancer Agents
Research indicates that piperidine compounds exhibit significant anticancer activity. They are explored for their potential to inhibit cancer cell growth and metastasis, making them valuable in developing new oncology treatments .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of piperidine derivatives make them candidates for treating infections. Their ability to disrupt microbial cell processes is crucial for developing new antibiotics .
Neuroprotective Therapies
Piperidine structures are being studied for their neuroprotective effects, which could lead to treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Analgesic and Anti-inflammatory Drugs
The analgesic and anti-inflammatory activities of piperidine derivatives are well-documented. They are used to develop medications that alleviate pain and reduce inflammation, improving patient quality of life .
Antiviral and Antimalarial Research
Piperidine derivatives are also significant in antiviral and antimalarial drug research. Their structural features allow them to interact with viral particles and plasmodium species, offering a pathway to new treatments .
Pharmacokinetic Enhancements
Modifications with piperidine derivatives, such as 2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid, can improve the pharmacokinetic profile of drugs, enhancing their absorption, distribution, metabolism, and excretion (ADME) properties .
Mechanism of Action
While the specific mechanism of action for “2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid” is not mentioned in the sources, piperidine derivatives have been found to have various pharmacological activities . For example, some piperidin-4-yl)acetamides have been found to be potent inhibitors of soluble epoxide hydrolase with anti-inflammatory activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(2-acetamidoacetyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-8(14)12-7-10(15)13-4-2-9(3-5-13)6-11(16)17/h9H,2-7H2,1H3,(H,12,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAWSCKNSBYJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



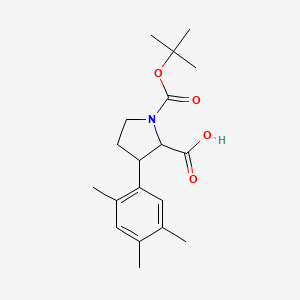
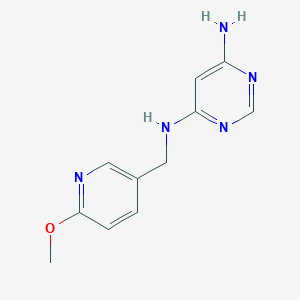
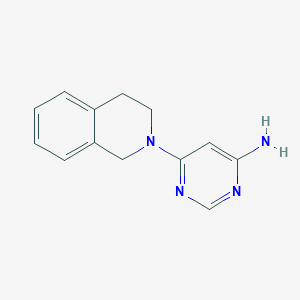


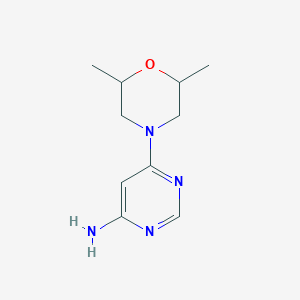
![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)
